molecular formula C16H21NO3 B2475413 Ethyl 2-[(4-methoxyphenyl)amino]cyclohex-1-ene-1-carboxylate CAS No. 38778-80-2

Ethyl 2-[(4-methoxyphenyl)amino]cyclohex-1-ene-1-carboxylate

Cat. No.: B2475413
CAS No.: 38778-80-2
M. Wt: 275.348
InChI Key: JAYGQUHVWBWNKO-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methoxyphenyl)amino]cyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C16H21NO3 It is a derivative of cyclohexene and contains an ethyl ester group, a methoxyphenyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-methoxyphenyl)amino]cyclohex-1-ene-1-carboxylate typically involves the reaction of 4-methoxyaniline with ethyl cyclohex-1-ene-1-carboxylate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by nucleophilic substitution to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-methoxyphenyl)amino]cyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-[(4-methoxyphenyl)amino]cyclohex-1-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(4-methoxyphenyl)amino]cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(4-methoxyphenyl)amino]cyclohex-1-ene-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxy group can participate in unique interactions compared to similar compounds with different substituents .

Properties

IUPAC Name

ethyl 2-(4-methoxyanilino)cyclohexene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-3-20-16(18)14-6-4-5-7-15(14)17-12-8-10-13(19-2)11-9-12/h8-11,17H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYGQUHVWBWNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCCC1)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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